2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
Overview
Description
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile is a heterocyclic compound with the molecular formula C9H7N3 It is characterized by a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring
Mechanism of Action
Target of Action
The primary target of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting the FGFR, the compound disrupts these processes, potentially slowing or stopping the progression of certain cancers .
Pharmacokinetics
It is known that the compound has a molecular weight of 15717 , and its solubility in various organic solvents suggests it may have good bioavailability .
Result of Action
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile typically involves the reaction of a gramine derivative with potassium cyanide and iodomethane in ethanol and water. The reaction is stirred at room temperature for 16 hours, followed by extraction and purification steps . Another method involves the treatment of N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine with sodium cyanide and acetic acid in N,N-dimethylformamide at 110°C for 8 hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[2,3-b]pyridine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including kinase inhibition.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents and functional groups.
Pyrrolopyrazine derivatives: These compounds have a similar bicyclic structure but with different nitrogen positions and additional rings.
Uniqueness: 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile is unique due to its specific acetonitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research applications, particularly in the development of kinase inhibitors and other therapeutic agents.
Properties
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-4-3-7-6-12-9-8(7)2-1-5-11-9/h1-2,5-6H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBVCBLNHLSKFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CC#N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619979 | |
Record name | (1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4414-87-3 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4414-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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